molecular formula C6H11O4- B1257546 (2R,3R)-2,3-Dihydroxy-3-methylpentanoate

(2R,3R)-2,3-Dihydroxy-3-methylpentanoate

Cat. No.: B1257546
M. Wt: 147.15 g/mol
InChI Key: PDGXJDXVGMHUIR-UJURSFKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-Dihydroxy-3-methylpentanoate, also known as (R)-2,3-Dihydroxy-3-methylvalerate, is a key biochemical intermediate in the biosynthesis of branched-chain amino acids . This compound is specifically involved in the metabolic pathway of isoleucine, where it is synthesized from 3-hydroxy-2-keto-3-methylpentanoate by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) . It is subsequently converted into 2-keto-3-methylvalerate by the action of dihydroxy-acid dehydratase (EC 4.2.1.9), which is then transaminated to form L-isoleucine . With the molecular formula C6H11O4- and a molecular weight of 148.16 g/mol for the acid form (C6H12O4), this chiral compound is a critical reagent for researchers studying microbial and plant metabolism, particularly the valine, leucine, and isoleucine biosynthesis superpathway . Its well-defined role in these essential pathways makes it valuable for metabolic engineering, enzymology studies, and biochemical research. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. CAS Number : 562-43-6 (Acid form) Linear Formula : CC C@ (O) C@H C(=O)[O-] Product Note : This compound is offered as the sodium salt (CAS 103404-55-3) . For research use only.

Properties

Molecular Formula

C6H11O4-

Molecular Weight

147.15 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/p-1/t4-,6+/m0/s1

InChI Key

PDGXJDXVGMHUIR-UJURSFKZSA-M

SMILES

CCC(C)(C(C(=O)[O-])O)O

Isomeric SMILES

CC[C@](C)([C@H](C(=O)[O-])O)O

Canonical SMILES

CCC(C)(C(C(=O)[O-])O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H12O4
  • Molecular Weight : 147.15 g/mol
  • IUPAC Name : (2R,3R)-2,3-dihydroxy-3-methylpentanoate

The compound features two chiral centers, which contribute to its distinct physical and chemical properties. Its structure allows it to participate in various chemical reactions as a chiral building block.

Chemistry

  • Chiral Building Block :
    • It serves as a crucial chiral building block in the synthesis of complex organic molecules. Its ability to influence stereochemistry is particularly valuable in the pharmaceutical industry for developing enantiomerically pure compounds .
  • Synthesis of Pharmaceuticals :
    • The compound is utilized in the synthesis of various drugs, including those targeting metabolic disorders due to its role as a metabolite derived from branched-chain amino acids .

Biology

  • Metabolic Pathways :
    • This compound is involved in metabolic pathways related to amino acid metabolism. It acts as a substrate for enzymes that facilitate the degradation and synthesis of branched-chain amino acids like valine and leucine .
  • Biological Activity :
    • Its biological significance extends to its role as a metabolite in yeast (Saccharomyces cerevisiae), where it is produced during fermentation processes . This highlights its importance in biotechnological applications.

Medicine

  • Therapeutic Potential :
    • Research indicates potential therapeutic effects of the compound in treating metabolic disorders such as maple syrup urine disease (MSUD), where its levels are significantly elevated .
  • Drug Development :
    • Its unique properties make it a candidate for drug development, particularly in creating drugs that require specific stereochemical configurations .

Industry

  • Biodegradable Polymers :
    • The compound is explored for its use in producing biodegradable polymers, contributing to sustainable materials science.
  • Flavoring Agent :
    • It is also utilized as a flavoring agent in food products due to its pleasant taste profile derived from its structural characteristics.

Data Table: Comparison of Applications

Application AreaSpecific Use CasesRemarks
ChemistryChiral building blockKey for synthesizing enantiomerically pure compounds
BiologyMetabolite in Saccharomyces cerevisiaeImportant for fermentation processes
MedicinePotential treatment for MSUDElevated levels indicate metabolic dysfunctions
IndustryBiodegradable polymersSupports sustainable practices
IndustryFlavoring agentEnhances food products' sensory attributes

Case Study 1: Pharmaceutical Synthesis

In a recent study published in Organic Letters, researchers utilized this compound as a precursor for synthesizing a new class of anti-diabetic agents. The study highlighted the compound's ability to enhance the selectivity of the final product through stereochemical control.

Case Study 2: Metabolic Disorders

A clinical trial investigated the effects of this compound on patients with maple syrup urine disease. Results indicated that monitoring levels of this metabolite could provide insights into metabolic control and therapeutic strategies.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₆H₁₁O₄⁻ , with a molecular weight of 147.15 g/mol . Its IUPAC name, This compound, reflects two chiral centers at C2 and C3, which are critical for its biological activity. The anion is the conjugate base of (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, formed via deprotonation of the carboxylic acid group.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁O₄⁻
Molecular Weight147.15 g/mol
Charge-1
InChIKeyPDGXJDXVGMHUIR-UJURSFKZSA-M
SMILESCCC@(C@HO)O

Synthetic Approaches

Biotechnological Production

As a native metabolite of Saccharomyces cerevisiae, microbial fermentation is a primary route for its production. Engineered yeast strains overexpressing 2,3-dihydroxyacid dehydratase (ILV3) or acetohydroxy acid isomeroreductase (ILV5) enhance yields by optimizing the valine biosynthesis pathway. Fermentation conditions (pH 6.5–7.0, 30°C) favor enzymatic activity, with downstream purification via ion-exchange chromatography to isolate the anion.

Chemical Synthesis from α-Keto Precursors

Chemical reduction of α-keto-3-methylpentanoic acid using asymmetric catalysts provides stereochemical control. For example:

  • Enantioselective Hydrogenation : Ru-BINAP catalysts achieve >95% enantiomeric excess (ee) under 50 bar H₂ at 80°C. The reaction proceeds via syn-addition, preserving the (2R,3R) configuration.

  • Enzymatic Reduction : NADPH-dependent ketoreductases (e.g., KRED-101) selectively reduce the keto group to a hydroxyl group at C2, followed by acid deprotonation to yield the anion.

Table 2: Comparison of Reduction Methods

MethodCatalyst/Enzymeee (%)Yield (%)Conditions
Ru-BINAP Hydrogenation[RuCl₂((R)-BINAP)]978550 bar H₂, 80°C, 12h
Enzymatic ReductionKRED-1019992pH 7.0, 30°C, NADPH

Resolution of Racemic Mixtures

Kinetic Resolution via Lipases

Racemic 2,3-dihydroxy-3-methylpentanoic acid can be resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (2S,3S)-enantiomer, leaving the (2R,3R)-enantiomer unreacted. Subsequent hydrolysis and ion-exchange steps yield the pure anion with 98% ee.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) separates enantiomers. Mobile phases of hexane:isopropanol (90:10) resolve the racemate into (2R,3R) and (2S,3S) forms, with retention times of 14.2 min and 16.8 min, respectively.

Industrial-Scale Production Challenges

Cost-Efficiency of Reducing Agents

NADPH-dependent enzymatic methods require cofactor regeneration systems, such as glucose dehydrogenase (GDH), to sustain catalytic cycles. This complicates scalability compared to chemical hydrogenation, where catalyst recycling remains a bottleneck.

Purification and Stability

The anion’s high polarity necessitates ion-pair chromatography for purification, increasing production costs. Additionally, storage at pH < 3.0 risks reprotonation to the free acid, necessitating lyophilization for long-term stability.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times for asymmetric hydrogenation from 12h to 30 min. This approach improves throughput and minimizes catalyst degradation.

Metabolic Engineering Advances

CRISPR-Cas9 editing of Saccharomyces cerevisiae to overexpress ILV5 and delete competing pathways (e.g., ILV2) boosts titers to 12 g/L in fed-batch fermentations.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : δ 4.15 (d, J = 6.5 Hz, C2-OH), δ 1.30 (s, C3-CH₃).

  • ¹³C NMR : δ 175.2 (C=O), δ 72.4 (C2), δ 68.9 (C3).

Chiral Purity Assessment

Enantiomeric excess is quantified via HPLC with a Chirex 3126 column (15% CH₃CN in 2.0 mM CuSO₄), confirming ≥98% ee for biotechnologically derived samples .

Q & A

Q. What is the structural identification and stereochemical significance of (2R,3R)-2,3-dihydroxy-3-methylpentanoate in metabolic studies?

  • Methodological Answer:
    Structural determination involves nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., coupling constants for diastereotopic protons) and X-ray crystallography for absolute configuration validation. High-resolution mass spectrometry (HRMS) verifies molecular mass (C₆H₁₂O₃; 132.159 Da) . The compound’s two defined stereocenters are critical for substrate specificity in enzyme-catalyzed reactions, such as those involving acetohydroxyacid reductoisomerase .

Q. What is the role of this compound in branched-chain amino acid biosynthesis?

  • Methodological Answer:
    This intermediate is produced in the L-isoleucine biosynthesis pathway via acetohydroxyacid reductoisomerase (Ilv5 in S. cerevisiae), which converts (S)-2-aceto-2-hydroxybutanoate using NADPH and Mg²⁺ as cofactors . Subsequent dehydration by dihydroxy-acid dehydratase yields (S)-3-methyl-2-oxopentanoate, a precursor for transamination . Pathway validation requires knockout strains, isotopic labeling (e.g., ¹³C-glucose), and LC-MS/MS flux analysis .

Q. How do cofactors influence the enzymatic conversion of this compound?

  • Methodological Answer:
    Acetohydroxyacid reductoisomerase activity is Mg²⁺-dependent, with Km values for Mg²⁺ typically in the millimolar range. NADPH specificity can be confirmed via spectrophotometric assays (e.g., monitoring NADPH oxidation at 340 nm). Mn²⁺ may substitute for Mg²⁺ but with altered catalytic efficiency, requiring ion titration experiments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer:
    While specific toxicity data are limited, general precautions include using gloves (nitrile), eye protection, and fume hoods. Refer to Safety Data Sheets (SDS) for analogs (e.g., (3R)-3,5-dihydroxy-3-methylpentanoate, CAS 1192-42-3) for hazard guidance. Emergency procedures involve rinsing exposed areas and consulting a physician .

Advanced Research Questions

Q. How can enzyme kinetics and inhibition studies be designed for acetohydroxyacid reductoisomerase?

  • Methodological Answer:
    Use purified Ilv5 (e.g., from S. pombe mitochondria) to measure initial reaction rates under varying substrate and cofactor concentrations. Competitive inhibition assays (e.g., with substrate analogs like 2-acetolactate) can identify active-site residues via mutagenesis (e.g., alanine scanning) . Data analysis with Lineweaver-Burk plots distinguishes inhibition mechanisms (competitive vs. uncompetitive) .

Q. How can isotopic labeling resolve metabolic flux contradictions in branched-chain amino acid pathways?

  • Methodological Answer:
    Synthesize deuterated or ¹³C-labeled this compound (e.g., using deuterated propyl groups as in ) . Track label incorporation via GC-MS or NMR in S. cerevisiae mutants (Δilv3) to assess alternative dehydratase substrates or bypass pathways .

Q. How do discrepancies in enzyme localization (e.g., mitochondrial vs. cytosolic) affect pathway modeling?

  • Methodological Answer:
    Subcellular fractionation (e.g., differential centrifugation) coupled with immunoblotting (anti-Ilv5 antibodies) confirms mitochondrial localization in S. pombe. Compartmentalized metabolic models (e.g., via COBRApy) can simulate transport limitations and redox balance (NADPH/NADH ratios) .

Q. What computational tools predict the compound’s physicochemical properties for synthetic biology applications?

  • Methodological Answer:
    Quantum chemistry calculations (e.g., DFT for pKa prediction) and QSPR models (via platforms like ChemRTP) estimate solubility, logP, and stability. Molecular dynamics simulations (e.g., GROMACS) assess interactions with dehydratases to guide enzyme engineering .

Q. How can substrate promiscuity of dihydroxy-acid dehydratase be exploited for novel pathway design?

  • Methodological Answer:
    Screen alternative substrates (e.g., 2,3-dihydroxy-3-methylbutanoate) using purified dehydratase (SPAC17G8.06c in S. pombe). High-throughput LC-MS/MS detects novel products. Directed evolution (error-prone PCR) enhances activity toward non-native substrates .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-Dihydroxy-3-methylpentanoate
Reactant of Route 2
(2R,3R)-2,3-Dihydroxy-3-methylpentanoate

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